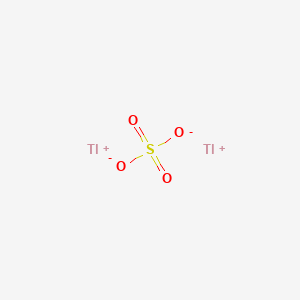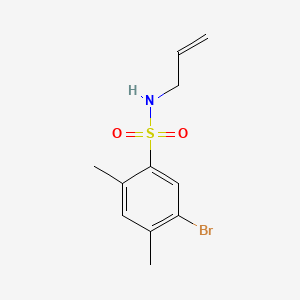
α-Methyl-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Methyl-D-tyrosine: is a synthetic amino acid derivative that acts as an inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces the production of these neurotransmitters, making it useful in various medical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Methyl-D-tyrosine typically involves the alkylation of tyrosine. One common method is the reaction of tyrosine with methyl iodide in the presence of a base, such as sodium hydroxide, to introduce the methyl group at the alpha position. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like tyrosine phenol-lyase can be used to catalyze the formation of this compound under milder conditions, reducing the need for harsh chemicals and high temperatures .
Chemical Reactions Analysis
Types of Reactions: α-Methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amino acid, tyrosine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyrosine and its derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: α-Methyl-D-tyrosine is used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic synthesis .
Biology: In biological research, it is used to study the role of catecholamines in various physiological processes. It helps in understanding the biosynthesis and regulation of neurotransmitters .
Medicine: Clinically, this compound is used in the treatment of pheochromocytoma, a tumor of the adrenal gland that causes excessive production of catecholamines. By inhibiting tyrosine hydroxylase, it helps in managing the symptoms of this condition .
Industry: In the industrial sector, this compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
α-Methyl-D-tyrosine inhibits the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis. By competing with tyrosine at the enzyme’s active site, this compound effectively reduces the production of dopamine, norepinephrine, and epinephrine . This inhibition helps in controlling conditions associated with excessive catecholamine production, such as pheochromocytoma .
Comparison with Similar Compounds
Tyrosine: The parent amino acid from which α-Methyl-D-tyrosine is derived.
L-DOPA: Another derivative of tyrosine, used in the treatment of Parkinson’s disease.
α-Methyl-L-tyrosine: The L-isomer of this compound, which has different pharmacological properties.
Uniqueness: this compound is unique in its specific inhibition of tyrosine hydroxylase, making it particularly useful in research and clinical settings where the modulation of catecholamine levels is required .
Properties
CAS No. |
1991-86-2 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-methoxyphenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1181144.png)
![N-[2-(diethylamino)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181145.png)
![2-bromo-N-[2-(diethylamino)ethyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B1181146.png)
![4,5-dichloro-N-[2-(diethylamino)ethyl]-2-methylbenzenesulfonamide](/img/structure/B1181148.png)
![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B1181149.png)
![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
